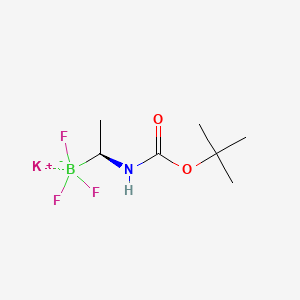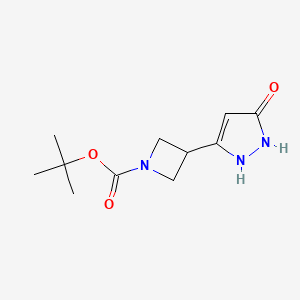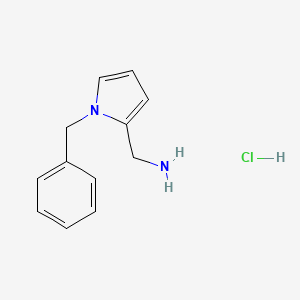
Potassium (S)-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound with the molecular formula C₇H₁₄BF₃NO₂·K and a molecular weight of 251.096 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoroborate derivative. The reaction is carried out under inert atmosphere conditions, often requiring low temperatures (below -20°C) to maintain stability . The process involves the use of potassium as a counterion to stabilize the trifluoroborate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography . The compound is stored under inert atmosphere conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and oxidizing or reducing agents . The reactions are typically carried out under controlled temperatures and inert atmosphere conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various boron-containing organic compounds .
Scientific Research Applications
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate involves its ability to form stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-(Boc-aminoethyl)trifluoroborate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate: Another closely related compound with similar uses in organic synthesis.
Uniqueness
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate is unique due to its specific combination of the tert-butyl carbamate and trifluoroborate groups, providing distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C7H14BF3KNO2 |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
potassium;trifluoro-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]boranuide |
InChI |
InChI=1S/C7H14BF3NO2.K/c1-5(8(9,10)11)12-6(13)14-7(2,3)4;/h5H,1-4H3,(H,12,13);/q-1;+1/t5-;/m1./s1 |
InChI Key |
ARNVASZGFPOFMA-NUBCRITNSA-N |
Isomeric SMILES |
[B-]([C@@H](C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)

![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)



![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
